molecular formula C23H21N3O3S B2672526 4-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898420-69-4

4-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2672526
CAS No.: 898420-69-4
M. Wt: 419.5
InChI Key: ZKELWWWQCJPMBV-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a dihydroquinazolinone core linked to a methyl-substituted benzene ring via an amide bond. Its structure combines a sulfonamide pharmacophore with a bicyclic quinazolinone system, which is often associated with biological activity, particularly in kinase inhibition and antimicrobial applications.

Properties

IUPAC Name

4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15-8-11-19(12-9-15)30(28,29)25-21-13-10-18(14-16(21)2)26-17(3)24-22-7-5-4-6-20(22)23(26)27/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKELWWWQCJPMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents. The sulfonamide group is then introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or other parts of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The specific application of this compound in treating infections caused by resistant strains of bacteria remains an area of active research.
  • Anticancer Properties : Recent investigations into the quinazoline moiety suggest that compounds containing this structure may exhibit anticancer properties. The mechanism is thought to involve the inhibition of specific kinases involved in cancer cell proliferation. For instance, research has indicated that modifications to the quinazoline core can enhance selectivity towards cancer cells while reducing toxicity to normal cells.
  • Cardiovascular Effects : A study evaluated the effects of related sulfonamide compounds on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain sulfonamide derivatives could significantly decrease perfusion pressure, suggesting potential applications in cardiovascular therapies .

Pharmacological Insights

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical evaluations using computational models such as SwissADME have provided insights into its permeability and bioavailability, indicating favorable profiles for oral administration .

Material Science Applications

  • Polymer Chemistry : The incorporation of sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers modified with sulfonamide derivatives exhibit improved resistance to thermal degradation.
  • Catalysis : Sulfonamides have been explored as catalysts in organic reactions, particularly in the synthesis of complex organic molecules. Their ability to stabilize transition states makes them valuable in various catalytic applications.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition against resistant strains, highlighting its potential as a lead compound for further development.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that modifications to the quinazoline structure enhanced cytotoxicity compared to unmodified compounds. The compound was found to induce apoptosis in specific cancer cell types, suggesting a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone-Containing Sulfonamides

Compound : 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide ()

  • Structural Differences: Replaces the dihydroquinazolinone core with a thiazolidinone ring.
  • Properties: Single-crystal X-ray data confirms planar geometry with strong intermolecular hydrogen bonding (N–H···O and C–H···O interactions) . Melting Point: Not explicitly reported, but crystallographic stability suggests higher thermal stability compared to the target compound. Synthetic Route: Synthesized via condensation of 4-methylbenzenesulfonamide with 2-oxo-1,3-thiazolidine-3-carbonyl chloride, differing from the Suzuki coupling or palladium-catalyzed reactions used for quinazolinone derivatives .

Pyrazole-Linked Sulfonamides

Compound : 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide ()

  • Structural Differences: Incorporates a pyrazole ring and a thioxo-thiazolidinone system instead of dihydroquinazolinone.
  • Properties: Molecular Weight: 526.7 g/mol (vs. ~450–500 g/mol estimated for the target compound). Solubility: Likely lower due to bulky sec-butyl and phenyl substituents. Biological Relevance: Thioxo-thiazolidinones are associated with antidiabetic and antimicrobial activity, suggesting divergent applications compared to quinazolinone-based sulfonamides .

Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrids

Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Structural Differences: Substitutes dihydroquinazolinone with a chromenone-pyrazolopyrimidine hybrid.
  • Properties: Melting Point: 175–178°C, indicating moderate crystallinity. Mass Spectrometry: m/z 589.1 [M+1], highlighting higher molecular complexity compared to the target compound. Synthetic Challenges: Requires multi-step coupling (e.g., boronic acid cross-coupling), contrasting with simpler cyclization routes for dihydroquinazolinones .

Comparative Data Table

Property / Compound Target Compound (Quinazolinone-Sulfonamide) Thiazolidinone-Sulfonamide Pyrazole-Thioxo-Thiazolidinone Chromenone-Pyrazolopyrimidine
Core Structure Dihydroquinazolinone Thiazolidinone Thioxo-thiazolidinone + Pyrazole Chromenone + Pyrazolopyrimidine
Molecular Weight (g/mol) ~450–500 (estimated) ~300–350 526.7 589.1
Key Functional Groups Sulfonamide, Quinazolinone Sulfonamide, Thiazolidinone Sulfonamide, Thioxo, Pyrazole Sulfonamide, Chromenone, Pyrimidine
Reported Bioactivity Not available Antimicrobial (inferred) Antidiabetic (inferred) Kinase inhibition (inferred)
Synthetic Complexity Moderate Low High Very High

Research Findings and Implications

  • Quinazolinone vs. Thiazolidinone: The dihydroquinazolinone core in the target compound may enhance π-π stacking interactions in protein binding compared to thiazolidinones, which rely on hydrogen bonding .
  • Substituent Effects : The 2-methyl group on the phenyl ring in the target compound could improve metabolic stability over bulkier substituents (e.g., sec-butyl in ) .
  • Synthetic Feasibility: Thiazolidinone derivatives () are easier to synthesize, whereas chromenone hybrids () require specialized catalysts (e.g., Pd-based), increasing cost and complexity .

Biological Activity

4-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide, a complex organic compound, belongs to the class of quinazolinone derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 4-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
  • Molecular Formula : C₂₅H₂₃N₃O₃S
  • Molecular Weight : 445.54 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its mechanism includes:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites.
  • Cell Proliferation Modulation : It has been observed to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Neuroprotective Effects : Potential neuroprotective activities have been noted, particularly through its antioxidant properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of quinazolinone derivatives, including this compound. The antioxidant activity can be assessed through various assays, such as the DPPH assay, which measures the ability to scavenge free radicals.

Acetylcholinesterase (AChE) Inhibition

In vitro assays have demonstrated that compounds similar to 4-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide exhibit significant AChE inhibitory activity. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where AChE inhibitors are therapeutically beneficial.

Study 1: Antioxidant and Neuroprotective Effects

A study evaluated the antioxidant and neuroprotective effects of a structurally related compound in irradiated mice. The results showed significant protection against gamma irradiation-induced oxidative stress, with improvements in behavioral assessments and biochemical markers such as glutathione levels .

Study 2: Enzyme Inhibition Profile

Another research project focused on the enzyme inhibition profile of various quinazolinone derivatives, including this compound. The findings indicated that certain derivatives exhibited potent inhibition of AChE with IC50 values in the micromolar range, suggesting potential therapeutic applications for cognitive disorders .

Summary of Biological Activities

Activity TypeCompound Activity DescriptionReference
AntioxidantScavenging free radicals; protective effects
AChE InhibitionSignificant inhibition; potential for Alzheimer's
Cell Proliferation InhibitionInduction of apoptosis in cancer cells

Comparison of Related Compounds

Compound NameAChE IC50 (μM)Antioxidant ActivityReference
4-methyl-N-[2-methyl-4-(2-methyl...]-benzene-1-sulfonamide5.5High
2-(6-Iodo)-4-Oxoquinazoline Derivative3.0Moderate
Novel Quinazolinone Compound6.0High

Q & A

What are the critical synthetic steps and reaction conditions for synthesizing 4-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide?

Level: Basic
Methodological Answer:
Synthesis typically involves:

Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 3,4-dihydroquinazolin-4-one scaffold .

Sulfonamide Coupling: Reaction of the quinazolinone intermediate with a substituted benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond .

Purification: Column chromatography or recrystallization to isolate the product, with yields heavily dependent on solvent polarity (e.g., dichloromethane/ethyl acetate gradients) and temperature control (25–60°C) .

How can Design of Experiments (DoE) optimize reaction parameters for this compound’s synthesis?

Level: Advanced
Methodological Answer:
DoE frameworks (e.g., factorial designs or response surface methodology) are critical for optimizing:

  • Temperature and Solvent Ratios: For example, balancing polar aprotic solvents (DMF, DMSO) to enhance solubility while minimizing side reactions .
  • Catalyst Loading: Screening palladium or copper catalysts for cross-coupling steps, with statistical models identifying interactions between variables (e.g., catalyst concentration vs. reaction time) .
  • Yield vs. Purity Trade-offs: Multi-objective optimization using Pareto fronts to prioritize high yields (>70%) without compromising HPLC purity (>95%) .

What advanced analytical techniques confirm the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify sulfonamide connectivity and quinazolinone aromaticity. Key signals include sulfonamide NH (~10–12 ppm) and quinazolinone carbonyl (~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+^+ ion matching C24_24H22_22N3_3O3_3S) .
  • X-ray Crystallography: Resolves stereoelectronic effects, such as planarity of the quinazolinone ring and sulfonamide torsion angles .

How can computational methods predict photophysical or bioactive properties of this compound?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT): Models HOMO-LUMO gaps to predict fluorescence or charge-transfer behavior, validated against experimental UV-Vis spectra .
  • Molecular Dynamics (MD) Simulations: Simulates binding to biological targets (e.g., kinases) by analyzing sulfonamide-group interactions with ATP-binding pockets .
  • QSAR Models: Links substituent effects (e.g., methyl groups on benzene rings) to solubility or logP values for drug-likeness assessments .

How should researchers resolve contradictions in biological activity data across studies?

Level: Advanced
Methodological Answer:

  • Dose-Response Replication: Standardize assays (e.g., IC50_{50} measurements in kinase inhibition) using controls like staurosporine to validate potency discrepancies .
  • Metabolite Interference Testing: Use LC-MS/MS to rule out off-target effects from degradation products or reactive intermediates .
  • Structural-Activity Validation: Compare analogs (e.g., nitro vs. methoxy substituents) to isolate functional group contributions to bioactivity .

What material science applications are feasible for sulfonamide-quinazolinone hybrids?

Level: Advanced
Methodological Answer:

  • Polymer Additives: Sulfonamide groups enhance thermal stability in polyamides, with TGA data showing decomposition temperatures >300°C .
  • Fluorescent Probes: Quinazolinone’s rigid structure enables tunable emission wavelengths (400–500 nm) for pH-sensitive sensors .
  • Metal-Organic Frameworks (MOFs): Sulfonyl oxygen atoms act as coordination sites for transition metals (e.g., Cu2+^{2+}), studied via XRD and BET surface area analysis .

How do solvent effects influence the compound’s reactivity in substitution reactions?

Level: Basic
Methodological Answer:

  • Polar Protic Solvents (e.g., MeOH): Stabilize charged intermediates in nucleophilic substitutions but may reduce quinazolinone solubility .
  • Aprotic Solvents (e.g., DMF): Enhance reaction rates for Suzuki-Miyaura couplings by stabilizing palladium catalysts .
  • Solvent-Free Conditions: Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) but requires rigorous moisture control .

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